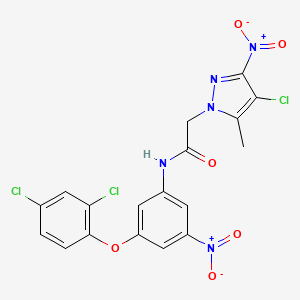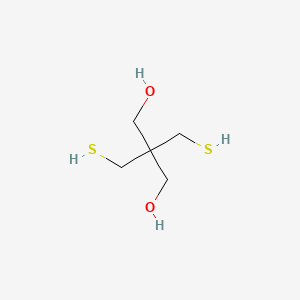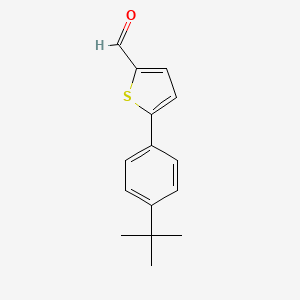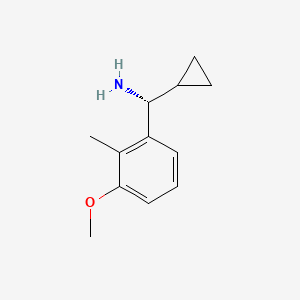
(R)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine is an organic compound that belongs to the class of amines. This compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3-methoxy-2-methylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methanamine Moiety: This step involves the introduction of the methanamine group, which can be achieved through reductive amination reactions. Common reagents include sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.
Substitution with 3-Methoxy-2-Methylphenyl Group: The final step involves the substitution of the phenyl group with a 3-methoxy-2-methyl group. This can be accomplished through electrophilic aromatic substitution reactions using reagents like methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of ®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce conformational changes in the target molecule, enhancing or inhibiting its activity. The methoxy and methylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine
- ®-1-(3-methoxy-2-methylphenyl)propan-2-amine
Uniqueness
®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing new molecules with improved efficacy and selectivity.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(R)-cyclopropyl-(3-methoxy-2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-10(12(13)9-6-7-9)4-3-5-11(8)14-2/h3-5,9,12H,6-7,13H2,1-2H3/t12-/m1/s1 |
Clave InChI |
OPRYYAQNVNMMRD-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C(C=CC=C1OC)[C@@H](C2CC2)N |
SMILES canónico |
CC1=C(C=CC=C1OC)C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


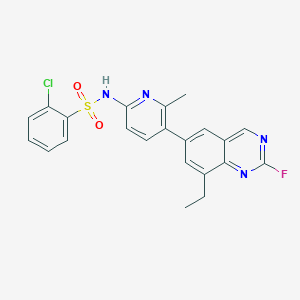
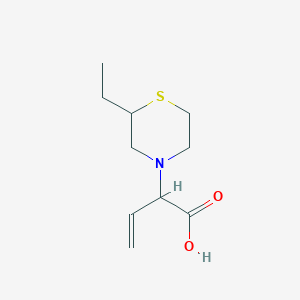
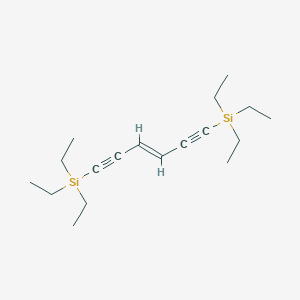
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)


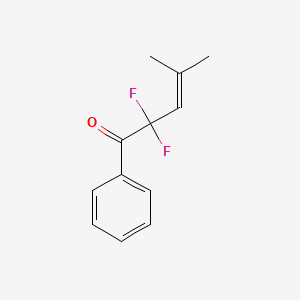
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
